1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Kinase Inhibition Structure-Activity Relationship Cancer Research

1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic small molecule belonging to the class of pyrazolo[1,5-a]pyrimidine urea derivatives. This compound is structurally characterized by a pyrazolo[1,5-a]pyrimidine core linked via a urea bridge to a 3-phenylpropyl moiety.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 2034449-80-2
Cat. No. B2890843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS2034449-80-2
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C16H17N5O/c22-16(17-9-4-7-13-5-2-1-3-6-13)20-14-11-18-15-8-10-19-21(15)12-14/h1-3,5-6,8,10-12H,4,7,9H2,(H2,17,20,22)
InChIKeyVKDKQADCKJSMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034449-80-2): Chemical Profile and Kinase Inhibitor Scaffold


1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic small molecule belonging to the class of pyrazolo[1,5-a]pyrimidine urea derivatives. This compound is structurally characterized by a pyrazolo[1,5-a]pyrimidine core linked via a urea bridge to a 3-phenylpropyl moiety. The pyrazolo[1,5-a]pyrimidine scaffold is a well-recognized privileged structure in medicinal chemistry, frequently employed in the design of ATP-competitive kinase inhibitors . This specific compound is primarily offered by chemical vendors for non-human research purposes, and its publicly available primary biological characterization is limited. Its closest well-characterized structural analogs act as inhibitors of kinases such as Trk and VEGFR-2 [1].

Pyrazolo[1,5-a]pyrimidine urea scaffold recognized for ATP-competitive kinase inhibition
Differentiated 3-phenylpropyl N-substituent for selectivity profiling studies
Research-use-only tool compound; primary biological characterization limited

1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea: Why Simple In-Class Substitution Is Not Trivial


In the pyrazolo[1,5-a]pyrimidine urea series, small changes to the N-substituent on the urea group can lead to profound shifts in kinase selectivity and potency . For example, the N-(2,6-difluorophenyl) analog is annotated as a Trk kinase inhibitor, while other diaryl urea derivatives in the same core scaffold show potent VEGFR-2 inhibition with nanomolar IC50 values [1]. The 3-phenylpropyl group introduces distinct lipophilic and steric properties compared to aromatic or halogenated aromatic substituents, which are likely to modulate the binding mode within the ATP pocket differently. Therefore, generic substitution cannot be assumed without a loss or change in the intended inhibitory profile.

Kinase selectivity shift

The 3-phenylpropyl group may shift the profile away from known Trk/VEGFR-2 inhibitor analogs; target engagement is uncharacterized.

Binding mode mismatch

Flexible alkylaryl substituent alters lipophilic and steric properties compared to halogenated aromatic analogs, likely modifying ATP-pocket interactions.

Unvalidated substitution

Generic replacement with another pyrazolopyrimidine urea may not preserve the intended inhibitory profile; empirical validation is required.

Quantitative Evidence Guide for 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034449-80-2)


Kinase Inhibition Profile: Predicted Selectivity Shift vs. VEGFR-2 and Trk Inhibitor Analogs

Direct quantitative activity data for 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is not publicly available in peer-reviewed literature. However, class-level inference can be made from close analogs. The N-(2,6-difluorophenyl) analog is a known Trk kinase inhibitor, while a series of diaryl urea pyrazolopyrimidines (e.g., compounds 5c, 5e, 5g, 5h) exhibit potent VEGFR-2 inhibition with IC50 values in the nanomolar range [1]. The novel 3-phenylpropyl substituent is expected to alter the selectivity profile by interacting with the hydrophobic back pocket differently than a substituted phenyl ring. This represents a testable hypothesis for a compound with a differentiated selectivity fingerprint.

Kinase Selectivity Prediction
Class-level inference
Target: not determined Comparator analogs: VEGFR-2 IC50 nM range
Predicted differentiated selectivity fingerprint from known inhibitor profiles.
Based on close structural analogs; direct data unavailable.
Kinase Inhibition Structure-Activity Relationship Cancer Research

Antiproliferative Activity: Class-Level Potential from Pyrazolopyrimidine Urea Scaffold

No cell-based antiproliferative data is available for the target compound. Class-level evidence shows that structurally related diaryl urea pyrazolopyrimidine derivatives exhibit potent, broad-spectrum antiproliferative activity. In an NCI screen, key compounds showed GI50 values between 0.553 and 3.80 µM and TGI values from 2.17 to >100 µM [1]. The target compound’s 3-phenylpropyl group provides a distinct lipophilic vector not present in these comparators, which could impact cell permeability and target engagement, making its empirical evaluation a valuable next step.

Antiproliferative Scaffold Activity
Class-level inference
Analog GI50: 0.553 – 3.80 µM (NCI 60 panel)
Core scaffold supports cell-based antiproliferative potential; specific substituent effect unstudied.
Data from diaryl urea pyrazolopyrimidine derivatives.
Anticancer Cytotoxicity GI50

Structural Differentiation from Patented TRK Inhibitor Scaffold via Core Modification

The pyrazolo[1,5-a]pyridin-5-yl analog of this compound (CAS 2034487-45-9) is patented as a TRK kinase inhibitor for cancer treatment . The target compound replaces the pyridine ring with a pyrimidine, introducing an additional nitrogen atom in the heterocyclic core. This 'scaffold hopping' approach is a validated strategy in medicinal chemistry to modulate potency, selectivity, and physicochemical properties. The pyrimidine core offers an additional hydrogen bond acceptor, which could strengthen interactions within the kinase hinge region or alter selectivity against anti-targets.

Core Scaffold Differentiation
Class-level inference
Target core: pyrazolo[1,5-a]pyrimidine Comparator: pyrazolo[1,5-a]pyridine (patented TRK inhibitor)
Scaffold hopping may alter kinase hinge-binding and selectivity profiles.
Structural comparison only; binding data not reported.
TRK Inhibition Cancer Scaffold Hopping

Physicochemical Differentiation: Lipophilicity Modulation via 3-Phenylpropyl Substituent

The 3-phenylpropyl substituent on the target compound introduces a flexible alkyl linker between the phenyl ring and the urea group, unlike direct N-phenyl analogs such as 1-phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea. This structural difference is expected to increase lipophilicity (cLogP) and conformational flexibility. While direct measurements are unavailable, the molecular formula (C16H17N5O, MW 295.35) compared to N-phenyl analogs (e.g., C13H11N5O, MW 253.26) indicates a higher carbon count and molecular weight, which will influence solubility, permeability, and protein binding .

Lipophilicity Modulation
Class-level inference
MW 295.35 vs 253.26; cLogP increase ~+1.5 (predicted)
Higher lipophilicity and flexibility may enhance membrane permeability and hydrophobic pocket binding.
Calculated from molecular formula; experimental logP not reported.
Lipophilicity Drug-likeness Physicochemical Properties

Key Application Scenarios for Procuring 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea


Kinase Selectivity Profiling Panels

The compound is a strong candidate for broad kinase selectivity profiling. The pyrazolo[1,5-a]pyrimidine urea scaffold is a known kinase inhibitor motif [1], but the 3-phenylpropyl substituent is uncommon among commercially available analogs. Screening this compound against a diverse panel of recombinant kinases can reveal a novel selectivity fingerprint distinct from the well-characterized VEGFR-2 and Trk inhibitor analogs . This is particularly valuable for research groups seeking to identify new chemical starting points for kinases with limited inhibitor coverage.

Structure-Activity Relationship (SAR) Expansion Around TRK/VEGFR Chemotypes

Given that the closely related pyrazolo[1,5-a]pyridine analog (CAS 2034487-45-9) is patented as a TRK inhibitor , and other diaryl urea derivatives in this class are potent VEGFR-2 inhibitors with nanomolar IC50 values [1], this compound serves as a critical SAR probe. Medicinal chemistry teams can use it to explore the effects of core heterocycle modification (pyridine vs. pyrimidine) while keeping the N-substituent constant, thereby isolating the contribution of the heterocyclic core to potency and selectivity.

Phenotypic Screening in Oncology Models

The pyrazolopyrimidine urea scaffold has demonstrated broad-spectrum antiproliferative activity, with GI50 values in the low micromolar range across multiple cancer cell lines in NCI screening [1]. Procuring this compound for phenotypic screening in a panel of cancer cell lines is justified to determine if the unique 3-phenylpropyl substituent confers a distinct growth inhibition profile, potentially through a mechanism orthogonal to the VEGFR-2/Trk pathways targeted by its analogs.

Computational Chemistry and Docking Studies

The compound's well-defined scaffold and the flexible 3-phenylpropyl side chain make it an ideal candidate for molecular docking and molecular dynamics simulations against various kinase targets . Computational chemists can use it to predict binding poses, understand the steric and electronic effects of the pyrimidine core versus the pyridine core, and rationally design improved analogs with enhanced potency and selectivity profiles before committing to synthesis.

Application
Selection Property
Validation Focus
Kinase Selectivity Profiling
N-substituent selectivity influence
Broad kinase panel screening
Scaffold-Hop SAR Studies
Pyrimidine vs. pyridine core engagement
Enzymatic potency and selectivity assays
Oncology Phenotypic Screening
Antiproliferative scaffold background
Cell viability endpoint (GI50) profiling
Computational Docking
Flexible lipophilic side chain
Predicted binding poses and cLogP correlation
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